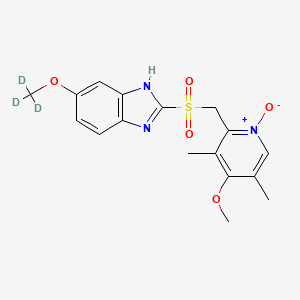
Omeprazole sulfone N-oxide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Omeprazole sulfone N-oxide-d3 is a deuterium-labeled analogue of Omeprazole Sulfone N-Oxide. It is a metabolite of Omeprazole, which is a proton pump inhibitor used in the treatment of dyspepsia and other gastric acid-related disorders . The incorporation of deuterium into the compound is primarily for research purposes, particularly in the study of pharmacokinetics and metabolic profiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole sulfone N-oxide-d3 involves the deuteration of Omeprazole Sulfone N-Oxide. The general synthetic route includes the reaction of the sulfide precursor pyrmetazole with meta-chloroperoxybenzoic acid in methylene chloride or toluene solution . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process includes the isolation and purification of the compound through reactive crystallization and recrystallization techniques . The use of deuterium in the synthesis is carefully controlled to maintain the integrity of the labeled compound.
Analyse Chemischer Reaktionen
Types of Reactions
Omeprazole sulfone N-oxide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding sulfide form.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include meta-chloroperoxybenzoic acid for oxidation and reducing agents like sodium borohydride for reduction . The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, which are useful in studying the pharmacokinetic and metabolic profiles of Omeprazole and its derivatives .
Wissenschaftliche Forschungsanwendungen
Omeprazole sulfone N-oxide-d3 is primarily used in scientific research for the following applications:
Wirkmechanismus
. This inhibition blocks the final step of gastric acid secretion, thereby reducing gastric acidity. The deuterium labeling allows for detailed study of the compound’s pharmacokinetics and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Omeprazole Sulfone N-Oxide: The non-deuterated analogue of Omeprazole sulfone N-oxide-d3
Omeprazole: The parent compound, a widely used proton pump inhibitor.
Pantoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can affect the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C17H16D3N3O5S |
|---|---|
Molekulargewicht |
380.43 |
Aussehen |
Purity:99.9% HPLC; 99% atom DWhite solid |
Synonyme |
6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-d3; 2-[[(3,5-Dimethyl-4-methoxy-1-oxido-2-pyridyl)methyl]sulfonyl]-5-methoxybenzimidazole-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



